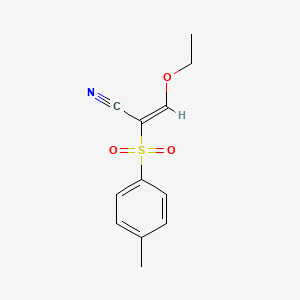

(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Description

(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an acrylonitrile derivative characterized by a sulfonyl group (4-methylbenzenesulfonyl) and an ethoxy substituent on a conjugated enenitrile backbone. This compound’s E-configuration ensures distinct spatial arrangement, influencing its reactivity and intermolecular interactions. It serves as a key intermediate in organic synthesis, particularly in reactions leveraging the electron-withdrawing nature of the sulfonyl and nitrile groups .

Properties

IUPAC Name |

(E)-3-ethoxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-16-9-12(8-13)17(14,15)11-6-4-10(2)5-7-11/h4-7,9H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXZSXVDRKEBX-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, also known as (E)-3-ethoxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile, is a compound with significant potential in various biological applications. Its molecular formula is C12H13NO3S, and it has a molecular weight of 251.3 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure includes an ethoxy group and a sulfonyl moiety attached to a prop-2-enenitrile backbone. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3S |

| Molecular Weight | 251.30 g/mol |

| CAS Number | 32253-83-1 |

| Purity | Typically ≥ 95% |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for further investigation in enzyme inhibition studies.

- Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further research is needed to determine the efficacy of this specific compound against various pathogens.

Therapeutic Applications

Research indicates that compounds similar to this compound may have applications in treating conditions such as:

- Cancer : By inhibiting key metabolic enzymes in cancer cells.

- Infections : As potential antimicrobial agents.

Case Study 1: Anticancer Properties

A study investigated the effects of sulfonamide derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role for this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of sulfonamide compounds. It was found that some derivatives demonstrated effective inhibition of bacterial growth, indicating that this compound could also be explored for its antibacterial potential .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituent significantly impacts steric and electronic properties:

Key Observations :

Functional Group Modifications

Variations in adjacent functional groups alter electronic profiles and applications:

Key Observations :

Stereochemical and Conformational Effects

The E/Z configuration and molecular conformation dictate reactivity and solid-state packing:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.